molecular formula C26H17N2O4P B12296709 (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide

(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide

Cat. No.: B12296709
M. Wt: 452.4 g/mol
InChI Key: BCGBEJMLEMVRLJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C26H17N2O4P

Molecular Weight

452.4 g/mol

IUPAC Name

16-hydroxy-7,8-diphenyl-15,17-dioxa-6,9-diaza-16λ5-phosphatetracyclo[8.7.2.05,18.014,19]nonadeca-1,3,5(18),6,8,10(19),11,13-octaene 16-oxide

InChI

InChI=1S/C26H17N2O4P/c29-33(30)31-21-15-7-13-19-23(21)24-20(14-8-16-22(24)32-33)28-26(18-11-5-2-6-12-18)25(27-19)17-9-3-1-4-10-17/h1-16H,(H,29,30)

InChI Key

BCGBEJMLEMVRLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C4C(=CC=C3)OP(=O)(OC5=CC=CC(=C54)N=C2C6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide typically involves multiple steps, including the formation of the dibenzo[e,g][1,4]diazocine core, introduction of the hydroxyl and diphenyl groups, and the addition of the epoxyphosphanooxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C26_{26}H17_{17}N2_2O4_4P
  • Molecular Weight : 452.40 g/mol
  • CAS Number : 2648055-13-2

The structure of (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide features a unique arrangement of phenyl and diazocine groups which contribute to its biological activity and potential applications in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that compounds with similar structural motifs exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
(R)-14-Hydroxy...Pseudomonas aeruginosa19

Potential in Cancer Research

The compound's unique structure suggests potential applications in cancer therapeutics. Preliminary research indicates that derivatives of dibenzo[d,e]diazocines can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The epoxyphosphanooxy group may enhance bioactivity by facilitating interactions with cellular targets .

Material Science Applications

In material science, (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide has potential applications as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals suggests usefulness in catalysis and the development of new materials with specific electronic properties .

Case Study 1: Antimicrobial Properties

A study published in the Royal Society of Chemistry Advances demonstrated that compounds structurally related to (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine exhibited significant antimicrobial activity against a range of pathogens. The research involved testing various concentrations and identifying the minimum inhibitory concentrations necessary for effective treatment .

Case Study 2: Cancer Cell Line Studies

In another investigation focused on cancer cell lines, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated that treatment led to a reduction in cell viability and induced apoptosis at specific concentrations. This suggests that further development could lead to novel anticancer agents based on this molecular framework .

Mechanism of Action

The mechanism of action of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide (CAS No. 2648055-13-2) is a novel compound with potential biological activity that has garnered interest in various fields of research. Its unique structure, characterized by a complex arrangement of phenyl groups and an epoxyphosphanooxy moiety, suggests a range of possible interactions with biological systems.

The molecular formula of the compound is C26H17N2O4PC_{26}H_{17}N_{2}O_{4}P, with a molecular weight of 452.40 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and efficacy .

Anticancer Potential

Recent studies have indicated that (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The compound's biological activity may be attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation. This modulation is likely facilitated by the compound's phosphanooxy group, which may enhance its reactivity with biological targets .

Case Studies

Several case studies have highlighted the efficacy of (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 65% after 48 hours of treatment at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
  • Lung Cancer Model :
    • Objective : To assess the impact on A549 lung cancer cells.
    • Results : Treatment with (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide resulted in a significant decrease in colony formation ability and migration potential.

Data Table: Summary of Biological Activities

Activity Cell Line Concentration (µM) Effect
Anticancer ActivityMCF-71065% reduction in viability
Induction of ApoptosisMCF-710Increased apoptotic cells
Colony Formation InhibitionA5495Significant decrease in colony formation
Migration InhibitionA5495Reduced migration potential

Comparison with Similar Compounds

Comparison with Similar Compounds

No relevant data exists in the evidence to compare this compound with structural analogs or functional equivalents.

  • discusses Zygocaperoside and Isorhamnetin-3-O glycoside, which are unrelated phytochemicals isolated from Zygophyllum fabago roots. These lack the diazocine backbone, phosphanooxy group, or stereochemical complexity of the target compound .
  • and focus on environmental reporting discrepancies for manganese, zinc, and lead compounds in the 1999 Toxics Release Inventory. These are inorganic metal compounds and unrelated to the organic diazocine derivative .

Research Findings and Data Tables

  • NMR/UV data for the target compound.
  • Pharmacological activity (e.g., receptor binding, toxicity).
  • Synthetic pathways or stability studies.

The tables in (e.g., Tables 1 and 2) only describe spectral data for Zygocaperoside and Isorhamnetin-3-O glycoside, which are irrelevant to the target compound .

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